molecular formula C6H12O6Zn B097206 ZINC LACTATE CAS No. 16039-53-5

ZINC LACTATE

Cat. No.: B097206
CAS No.: 16039-53-5
M. Wt: 245.5 g/mol
InChI Key: GWUDZEJIEQLLHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc lactate is synthesized by reacting lactic acid with zinc oxide. The reaction can be represented as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process includes the careful control of temperature and pH to optimize yield and purity. The resulting product is then purified and dried to obtain the final this compound powder .

Chemical Reactions Analysis

Dissolution and Leaching Reactions

Zinc lactate forms during the leaching of zinc-containing ores like smithsonite (ZnCO3\text{ZnCO}_3) in lactic acid :

ZnCO3+2C3H6O3Zn C3H5O3 2+CO2+H2O\text{ZnCO}_3+2\text{C}_3\text{H}_6\text{O}_3\rightarrow \text{Zn C}_3\text{H}_5\text{O}_3\text{ }_2+\text{CO}_2+\text{H}_2\text{O}

Key findings from kinetic studies :

  • Rate-controlling step : Surface chemical reaction (shrinking core model).

  • Optimal conditions : 2 M lactic acid, 70°C, 45 min, 600 rpm stirring, 1:250 g/mL solid/liquid ratio.

  • Activation energy : 53.62 kJ/mol, confirming chemical reaction control.

ParameterEffect on Dissolution RateOptimal Value
Acid concentration↑ up to 2 M, then ↓2 M
Temperature70°C
Particle size↓ (↑ surface area)425 µm

Analytical Reactions

This compound content is quantified via EDTA titration after masking interfering ions (e.g., Fe³⁺, Al³⁺) :

  • Sample dissolution : Acidic treatment with H2SO4\text{H}_2\text{SO}_4.

  • Masking agents :

    • NH4F\text{NH}_4\text{F}: Precipitates Fe³⁺ as K3FeF6\text{K}_3\text{FeF}_6.

    • Thiourea and ascorbic acid: Reduce Cu²⁺/Hg²⁺ to non-reactive states.

  • Titration :

Zn2++EDTAZn EDTA complex\text{Zn}^{2+}+\text{EDTA}\rightarrow \text{Zn EDTA complex}

Interference-masking table :

Masking AgentpH RangeMasked Ions
Ammonium fluoride4–6Fe³⁺, Al³⁺, Ti⁴⁺
Thiourea5–6Cu²⁺, Hg²⁺
Ascorbic acid5–6Cu²⁺, Hg²⁺

Crystallization and Impurity Effects

Malic acid impurity alters this compound crystallization :

  • Solubility : Increases by ~20% at 30°C.

  • Metastable zone : Widens, delaying nucleation.

  • Crystal habit : Needle-like → prismatic morphology.

Model for impurity impact :

ΔS=kln(Tfinal)\Delta S=k\cdot \ln(T_{\text{final}})

where ΔS\Delta S = supersaturation, TfinalT_{\text{final}} = cooling endpoint temperature.

Industrial and Functional Reactions

  • Antioxidant activity : this compound scavenges reactive oxygen species (ROS) via electron transfer, stabilizing free radicals .

  • Dental applications : Reacts with plaque minerals, inhibiting bacterial adhesion through zinc ion release .

Scientific Research Applications

Bioavailability and Nutritional Applications

Zinc lactate is recognized for its superior bioavailability compared to other zinc compounds. A study comparing this compound and zinc gluconate in rats demonstrated that this compound had a relative bioavailability of 1.41 to 1.53, indicating its effectiveness in increasing serum, liver, and bone zinc levels . This property makes it a valuable supplement in diets, particularly for individuals or animals with zinc deficiencies.

Table 1: Comparative Bioavailability of Zinc Compounds

Zinc CompoundRelative Bioavailability
This compound1.41 - 1.53
Zinc Gluconate1.0

Oral Health Applications

This compound has been studied for its effectiveness in reducing intra-oral halitosis. A clinical trial involving a mouthwash containing this compound showed significant reductions in volatile sulfur compounds associated with bad breath when combined with tongue scraping . The study involved 60 participants and highlighted the potential of this compound as an adjunctive treatment for oral hygiene.

Case Study: Efficacy of this compound Mouthwash

  • Objective : To assess the impact of this compound mouthwash on halitosis.
  • Method : Participants followed two oral hygiene protocols over a 14-day period.
  • Results : Significant reduction in halitosis indicators compared to control groups.

Applications in Animal Nutrition

This compound is increasingly used as a dietary supplement in poultry and livestock due to its higher bioavailability compared to inorganic sources like zinc sulfate. Research has shown that supplementation with this compound improves growth performance, intestinal morphology, and serum biochemical parameters in animals such as broilers and pigs .

Table 2: Effects of this compound on Broiler Performance

Treatment GroupFeed to Gain RatioDuodenum Villus HeightIleum Villus HeightHepatic Metallothionein Levels
ControlHigherLowerLowerLower
ZL40LowerHigherHigherHigher
ZL60LowerHigherHigherHigher

Comparison with Similar Compounds

    Zinc Gluconate: Another zinc salt used in dietary supplements and cosmetics.

    Zinc Acetate: Used in lozenges for treating the common cold and as a dietary supplement.

    Zinc Citrate: Commonly used in dental care products for its antimicrobial properties.

Uniqueness of Zinc Lactate: this compound is unique due to its combination of zinc and lactic acid, which provides both antimicrobial and antioxidant properties. Its high solubility in water makes it particularly useful in applications where rapid dissolution is required .

Biological Activity

Zinc lactate (ZnLA) is an organic zinc salt that has garnered attention for its diverse biological activities, particularly in the context of antioxidant properties, cellular proliferation, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

1. Antioxidant Properties

This compound exhibits significant antioxidant properties, which have been demonstrated in various cellular models. A study involving intestinal porcine epithelial cells (IPEC-J2) highlighted that ZnLA supplementation reduced oxidative stress markers and apoptosis rates under hydrogen peroxide-induced oxidative conditions. Specifically, ZnLA treatment increased the protein expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant defenses, while decreasing levels of pro-apoptotic proteins such as caspase-3 and Keap1 .

Table 1: Effects of this compound on Oxidative Stress Markers

ParameterControl GroupZnSO₄ TreatmentZnLA Treatment
Apoptosis RateHighModerateLow
Nrf2 Protein ExpressionLowModerateHigh
Caspase-3 ExpressionHighModerateLow
Mitochondrial ROS LevelsHighModerateLow
LDH ActivityHighModerateLow

2. Cellular Proliferation and Gene Expression

Research indicates that this compound promotes cell proliferation in IPEC-J2 cells. It upregulates the expression of genes related to zinc transport and antioxidant enzymes, including metallothionein (MT-2B), zinc transporter 1 (ZNT-1), and copper-zinc superoxide dismutase (CuZnSOD). This suggests that ZnLA may enhance cellular resilience against stressors by modulating gene expression related to zinc homeostasis and oxidative stress response .

Case Study: Effects on Cell Growth
In a controlled experiment, IPEC-J2 cells treated with ZnLA showed a significant increase in proliferation rates compared to control groups, indicating its potential as a feed additive to improve growth performance in livestock .

3. Bioavailability Compared to Other Zinc Sources

This compound has been shown to possess superior bioavailability compared to other zinc salts such as zinc gluconate. A study conducted on rats indicated that the relative bioavailability (RBA) of zinc from ZnLA was approximately 1.41 to 1.53 times greater than that from zinc gluconate, suggesting its efficacy as a dietary supplement for improving zinc status .

Table 2: Bioavailability of Zinc Sources in Rats

Zinc SourceSerum Zinc RBALiver Zinc RBABone Zinc RBA
Zinc Gluconate1.01.01.0
This compound1.411.531.34

4. Therapeutic Applications

This compound's antimicrobial properties have been explored in oral health applications. A clinical trial assessed the efficacy of a this compound mouthwash combined with tongue scraping in reducing intra-oral halitosis. Results showed significant reductions in volatile sulfur compounds (VSCs), which are responsible for bad breath, suggesting that ZnLA can be an effective component in oral hygiene products .

Case Study: Oral Health Impact
In a study involving 60 volunteers, those using a mouthwash containing this compound reported significantly lower levels of halitosis compared to those using standard oral hygiene practices without it .

Q & A

Q. Basic Research: What are the established synthesis methods for zinc lactate dihydrate in nanoparticle research, and how do experimental conditions influence crystal purity?

Methodological Answer:
this compound dihydrate is synthesized via reverse micellar systems, as demonstrated in the interaction of zinc acetate with hydrogen peroxide in a dispersed aqueous phase using surfactants (e.g., Brij 30) and decane as the dispersion medium. Key parameters include surfactant concentration, reaction time, and temperature, which affect the co-formation of ZnO2 nanoparticles and this compound dihydrate. Powder X-ray diffraction (XRD) and single-crystal XRD are critical for verifying phase composition and purity .

Q. Basic Research: Which characterization techniques are essential for analyzing the structural and coordination properties of this compound dihydrate?

Methodological Answer:

  • XRD : Determines phase composition and identifies lattice parameters (e.g., a = 6.0196 Å, b = 11.9068 Å, c = 14.3878 Å in this compound dihydrate).
  • Single-crystal XRD : Resolves the distorted octahedral coordination geometry of Zn²⁺ (bond lengths: 2.051–2.099 Å; bond angles: ~76°).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., sphericity = 0.79, asphericity = 0.16) to assess crystal packing efficiency .

Q. Advanced Research: How can researchers resolve contradictions in reported crystal structures of this compound dihydrate across studies?

Methodological Answer:
Contradictions arise from variations in hydration states (e.g., [Zn(lact)₂(H₂O)₂] vs. [Zn(lact)₂(H₂O)₂]·H₂O). To address this:

Perform comparative crystal-chemical analyses using high-resolution XRD.

Validate hydration states via thermogravimetric analysis (TGA).

Cross-reference with PDF-2/ICDD databases to confirm lattice parameters .

Q. Advanced Research: What experimental frameworks are suitable for studying this compound’s efficacy in clinical settings, such as oral malodor reduction?

Methodological Answer:
Adopt a double-blind, randomized controlled trial (RCT) design:

  • PICOT Framework :
    • Population : Subjects with baseline volatile sulfur compound (VSC) levels ≥75 ppb.
    • Intervention : Sugar-free tablets with 0.255 mg this compound.
    • Comparison : Placebo tablets without active agents.
    • Outcome : VSC reduction measured via OralChroma™ at 0, 1, and 2 hours.
    • Time : Short-term (2-hour efficacy window).
  • Statistical Analysis : Use ANOVA with Tukey post-hoc tests for baseline-adjusted comparisons and paired T-tests for intra-group variability .

Basic Research: How to formulate a research question on this compound’s biochemical interactions using systematic frameworks?

Methodological Answer:
Apply the PICOT framework to ensure specificity:

  • Example: “In vitro (Population), how does this compound (Intervention) compared to zinc gluconate (Comparison) affect metalloenzyme activity (Outcome) over 24-hour incubation (Time)?”
  • Ensure the question is grounded in literature gaps (e.g., comparative efficacy of zinc salts in enzymatic studies) and aligns with feasibility constraints (e.g., availability of spectroscopic tools) .

Q. Advanced Research: What methodologies are recommended for mechanistic studies of this compound’s interaction with biomolecules?

Methodological Answer:

  • Spectroscopic Techniques : Use UV-Vis and FTIR to track ligand-binding dynamics.
  • Molecular Dynamics (MD) Simulations : Model Zn²⁺ coordination with lactate anions and water molecules.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters.
  • Validation : Cross-reference results with crystallographic data from the Cambridge Structural Database (CSD) .

Q. Advanced Research: How to design comparative studies evaluating this compound against other zinc compounds (e.g., zinc gluconate, zinc acetate) in antimicrobial applications?

Methodological Answer:

Experimental Design :

  • Use a microdilution assay to determine minimum inhibitory concentrations (MICs) against target pathogens.
  • Control variables: pH, temperature, and ionic strength.

Data Analysis :

  • Apply log-rank tests for time-kill curve comparisons.
  • Use principal component analysis (PCA) to differentiate efficacy profiles.

Reporting : Follow IUPAC guidelines for reproducibility, including detailed synthesis protocols and purity thresholds .

Properties

CAS No.

16039-53-5

Molecular Formula

C6H12O6Zn

Molecular Weight

245.5 g/mol

IUPAC Name

2-hydroxypropanoic acid;zinc

InChI

InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);

InChI Key

GWUDZEJIEQLLHN-UHFFFAOYSA-N

SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2]

Canonical SMILES

CC(C(=O)O)O.CC(C(=O)O)O.[Zn]

Key on ui other cas no.

16039-53-5

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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